molecular formula C9H12 B165218 1,2,4-Trimethylbenzene CAS No. 95-63-6

1,2,4-Trimethylbenzene

Cat. No.: B165218
CAS No.: 95-63-6
M. Wt: 120.19 g/mol
InChI Key: GWHJZXXIDMPWGX-UHFFFAOYSA-N
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Description

1,2,4-Trimethylbenzene, also known as pseudocumene, is an organic compound with the chemical formula C₉H₁₂. It is classified as an aromatic hydrocarbon and appears as a flammable, colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents. It naturally occurs in coal tar and petroleum, comprising about 3% of these substances .

Biochemical Analysis

Biochemical Properties

1,2,4-Trimethylbenzene plays a role in biochemical reactions primarily as a solvent and intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins involved in the metabolism of aromatic hydrocarbons. For instance, cytochrome P450 enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body . The interactions between this compound and these enzymes are crucial for its biotransformation and detoxification.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of antioxidant defense mechanisms within cells. Additionally, it can modulate the expression of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes . These changes in gene expression and cellular metabolism are part of the cellular response to detoxify and eliminate the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the cellular level. Upon entering the cell, this compound can bind to and activate cytochrome P450 enzymes, leading to its hydroxylation. The hydroxylated metabolites can then interact with other enzymes, such as UDP-glucuronosyltransferases and sulfotransferases, to form conjugated metabolites. These conjugated metabolites are more water-soluble and can be readily excreted from the body . The binding interactions and enzyme activation are essential for the biotransformation and detoxification of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its oxidation and degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in cell viability, oxidative stress, and alterations in gene expression. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including damage to the liver, kidneys, and nervous system . Threshold effects have been observed, where adverse effects become more pronounced above certain dosage levels. Toxicological studies in animal models are essential for understanding the safety and potential risks associated with exposure to this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic hydrocarbons. The main metabolic pathway involves the hydroxylation of one of the methyl groups by cytochrome P450 enzymes, followed by oxidation to form dimethylbenzoic acid. This metabolite can then undergo conjugation with glycine to form dimethylhippuric acid, which is excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the movement of this compound and its metabolites across cellular membranes . Understanding the transport and distribution of this compound is important for assessing its bioavailability and potential toxicity.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This subcellular localization is essential for its biotransformation and detoxification. The compound may also be found in other organelles, such as mitochondria, where it can induce oxidative stress and affect cellular respiration . The targeting signals and post-translational modifications that direct this compound to specific compartments are important for its cellular activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylbenzene can be synthesized through the methylation of toluene and xylenes. The methylation process involves the use of methanol as a methylating agent and is typically carried out over aluminosilicate catalysts. Another method involves the disproportionation of xylene over similar catalysts .

Industrial Production Methods: Industrially, this compound is isolated from the C₉ aromatic hydrocarbon fraction during petroleum distillation. Approximately 40% of this fraction is this compound. The compound can also be produced by the catalytic reforming of heavy aromatics and the separation of mixed trimethylbenzene isomers .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Phthaloyl peroxide is used as an oxidizing agent.

    Methylation: Syngas (a mixture of hydrogen and carbon monoxide) is used in the presence of copper and zinc-based catalysts.

Major Products:

    Oxidation: 2,3,5-Trimethylbenzoquinone.

    Methylation: 1,2,4,5-Tetramethylbenzene (durene).

Scientific Research Applications

1,2,4-Trimethylbenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,2,4-Trimethylbenzene is one of the three isomers of trimethylbenzene. The other two isomers are:

  • 1,2,3-Trimethylbenzene
  • 1,3,5-Trimethylbenzene

Uniqueness: this compound is unique due to its specific arrangement of methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. For example, it has a higher boiling point compared to its isomers due to the position of the methyl groups .

Properties

IUPAC Name

1,2,4-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3
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InChI Key

GWHJZXXIDMPWGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID6021402
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Molecular Weight

120.19 g/mol
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Physical Description

1,2,4-trimethylbenzene appears as a liquid. Flash point near 130 °F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Record name Benzene, 1,2,4-trimethyl-
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Boiling Point

334.4 °F at 760 mmHg (USCG, 1999), 168.89 °C, 169 °C, 337 °F
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Flash Point

111 °F (USCG, 1999), 44 °C, 112 °F (44 °C) (Closed cup), 44 °C c.c., 112 °F
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Solubility

0.006 % (NIOSH, 2023), Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether, In water, 57 mg/L at 25 °C, 0.057 mg/mL at 25 °C, Solubility in water: very poor, 0.006%
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Density

0.889 (USCG, 1999) - Less dense than water; will float, 0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

4.15 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

4.9 mmHg (USCG, 1999), 2.1 [mmHg], 2.10 mm Hg at 25 °C, (56 °F): 1 mmHg
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Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
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Color/Form

Clear, colorless liquid

CAS No.

95-63-6
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Record name 1,2,4-TRIMETHYLBENZENE
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Record name Benzene, 1,2,4-trimethyl-
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Melting Point

-47.2 °F (USCG, 1999), -43.77 °C, Heat of fusion at melting point= 1.3192X10+7 J/kmol; Liquid Molar Volume= 0.137779 cu m/kmol., -43.8 °C, -44 °C, -77 °F
Record name 1,2,4-TRIMETHYLBENZENE
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Record name 1,2,4-Trimethylbenzene
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Synthesis routes and methods I

Procedure details

In a 2 liter four neck flask equipped with a thermometer and a hydrogen chloride gas trap, 500 ml of 1,2,4-trimethylbenzene and 150 ml of titanium tetrachloride were placed and 150 ml of 2-(1-hydroxyethyl) bicyclo [2.2.2] octane obtained in (1) above was dropped therein over 30 minutes with stirring at room temperature. The so obtained mixture was maintained at 30° C. in an ice-cold water bath and further stirred for 30 minutes. After the evolution of hydrogen chloride gas was stopped, the content of the flask was poured into 1 liter of ice-cold water to stop the reaction. The mixture was stirred well in the ice-cold water, and an organic layer produced therein was washed twice with 200 ml of 2N NaOH aqueous solution, followed by washing twice with 200 ml of water. The so treated organic layer was dried with anhydrous MgSO4 and distilled to obtain 180 g of a fraction having a boiling point of 150 to 160° C./2 mmHg. The analysis with NMR and MS resulted in a finding that the so obtained reaction product was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane. Said reaction product was placed in a 1 liter autoclave, 20 g of 5% ruthenium/carbon catalyst and 300 ml of methylcyclohexane as the solvent were added and the resulting mixture was hydrogenated under the conditions of a hydrogen pressure of 80 kg/cm2G, a reaction temperature of 200° C. and a reaction time of 6 hours. The NMR analysis showed that the degree of hydrogenation was 99%. The so obtained reaction product was analyzed with NMR, IR and MS, resulting in a finding that it was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane. Further, the traction coefficient of the obtained reaction product was determined in a temperature range of 40° C. to 140° C. and the results are shown in FIG. 1. The graphs of 1H-NMR, 13C-NMR and MS of the reaction product are respectively shown in FIGS. 4 to 6.
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ice
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ice
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Synthesis routes and methods II

Procedure details

In this example, transalkylation was carried out for obtaining xylene from toluene and 1,2,4-trimethylbenzene using the zeolite C of this invention (silica/alumina mole ratio=34.1) and the zeolite A-1 as a comparison (silica/alumina mole ratio=32.8).
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Synthesis routes and methods III

Procedure details

An improved process for the manufacture of trimellitic acid anhydride having a 97 to 98% anhydride content and having a triethylene glycol color of 170 or less, in yields in the range of 89 to 90% and higher based on the total trimellitic acid produced by catalytic air oxidation of pseudocumene, including the steps of catalytic oxidation of pseudocumene in the presence of acetic acid in an oxidation zone wherein liquid-phase conditions are maintained and wherein the weight ratio of acetic acid to pseudocumene is in the range of about 0.5-5.0:1.0 and the catalyst comprises one or more heavy metal oxidation catalysts comprising zirconium, cobalt, and manganese to provide about 0.1 to about 0.4 weight percent total metals based on pseudocumene and a source of bromine and to provide a total of about 0.1 to about 0.3 weight percent total bromine based on pseudocumene, wherein the total weight ratio of bromine ions to total metal ions is about 0.5 to about 2.0, the zirconium content is about 1 to about 5%, and the manganese content is about 14 to about 60%, each metal by weight of the total metals and wherein the cobalt content is about 35 to about 80 weight percent, temperatures in the oxidation are in a range of about 220° F. to about 480° F., cooling the oxidation reaction effluent to crystallize trimellitic acid, separating and recovering crystallized trimellitic acid from the acetic acid solvent mother liquor, distilling from the acetic acid mother liquor to obtain a mixture of acetic acid and water for concentration of the acetic acid content to provide acetic acid solvent concentrate for recycle to the oxidation and to obtain a bottoms fraction containing high melting solids, heating the crystalline trimellitic acid to convert it to its anhydride and distilling the anhydride to obtain trimellitic acid anhydride product; the improvements comprising conducting the conversion continuously in two series staged dehydration zones with heat removal by evaporation from the liquid in each of the dehydration zones operated at temperatures in a range of about 400° to about 500° F. thereby converting trimellitic acid to its anhydride and evaporating acetic acid solvent, distilling the liquid crude trimellitic anhydride, condensing the vaporized overhead fraction to obtain trimellitic anhydride product, combining the vapor from the first dehydration zone and the acetic acid mother liquor as feed for distilling acetic acid and water mixture therefrom leaving the residue containing high melting solids, combining the residue and the bottom fraction from the distillation of the trimellitic anhydride containing catalyst metals, and continuously adding up to about 50 weight percent of the combined residue and bottom fraction containing high melting solids and catalyst metals to the first dehydration zone.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylbenzene
Reactant of Route 2
1,2,4-Trimethylbenzene
Reactant of Route 3
1,2,4-Trimethylbenzene
Reactant of Route 4
1,2,4-Trimethylbenzene
Reactant of Route 5
1,2,4-Trimethylbenzene
Reactant of Route 6
1,2,4-Trimethylbenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,4-Trimethylbenzene?

A1: this compound (also known as pseudocumene) has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol.

Q2: Is there any spectroscopic data available for the characterization of this compound?

A: Yes, researchers have used GC/MS [] and FT-IR spectroscopy [] to identify and quantify this compound in various samples. Additionally, a study characterized the 3,4-dimethylbenzyl radical, a product of this compound in a corona discharge, using vibronic emission spectroscopy and ab initio calculations. []

Q3: Are there any studies on the stability of this compound under various conditions?

A: While specific stability studies under varying conditions were not detailed in the provided research, one study investigated the performance of a Cu-MCM-41 catalyst for the catalytic oxidation of this compound, highlighting its stability at a specific temperature and reaction time. []

Q4: How does the structure of this compound influence its reactivity in catalytic reactions?

A: The position of methyl groups in this compound influences its reactivity. For example, in demethylation reactions, the rate of reaction differs depending on which methyl group is removed. The presence of neighboring methyl groups can accelerate the demethylation rate. [] Also, the oxidation of this compound with phthaloyl peroxide primarily yields 2,3,5-Trimethylbenzoquinone, demonstrating the influence of the methyl group positions on the reaction selectivity. []

Q5: How does the choice of catalyst impact the products formed during this compound conversion?

A: The choice of catalyst significantly affects the product distribution. For instance, using H-ZSM-5, H-mordenite, or a dual zeolitic catalyst comprising both in a fluidized-bed reactor leads to different product yields when using this compound as a feedstock. [] The choice of catalyst is crucial for controlling the selectivity towards desired products, like xylenes, while minimizing the formation of undesirable byproducts, such as tetramethylbenzenes. [, ]

Q6: What is the role of hydrogen spillover in this compound disproportionation?

A: Research indicates that hydrogen spillover plays a crucial role in stabilizing the catalytic activity of certain catalysts used in this compound disproportionation. Specifically, spiltover hydrogen was found to effectively suppress the deactivation of catalysts with Lewis acidity, such as pillared montmorillonite and USY zeolite treated at high temperatures. []

Q7: Have computational methods been used to study this compound reactions?

A: Yes, ReaxFF reactive molecular dynamics simulations have been employed to explore the degradation mechanism of this compound under dielectric barrier discharge and photocatalyst synergistic treatment, offering insights into the breakdown pathways and the role of reactive oxygen species. []

Q8: What are the known toxicological effects of this compound exposure?

A: Studies have investigated the toxicological effects of this compound. Acute inhalation exposure in rats and mice was found to cause neurotoxic effects, impacting motor coordination and pain sensitivity, and respiratory irritation, leading to a depressed respiratory rate. [] Sub-chronic inhalation exposure in rats revealed a low degree of systemic toxicity but did show minor hematological changes and pulmonary lesions at higher concentrations. []

Q9: Are there any long-term effects associated with this compound exposure?

A: While the provided research does not extensively cover long-term effects, one study explored sub-chronic inhalation exposure, indicating potential for pulmonary lesions after prolonged exposure at specific concentrations. [] Further research is needed to fully understand the long-term health implications of this compound exposure.

Q10: What is the role of this compound in ozone formation?

A: this compound contributes significantly to ozone formation potential (OFP). It reacts with hydroxyl radicals in the atmosphere, leading to a series of reactions that ultimately produce ozone. Studies have shown that this compound is a major contributor to OFP, particularly in the spring season. []

Q11: How is this compound typically degraded in the environment?

A: While the provided research doesn't explicitly detail degradation pathways, studies highlight the use of techniques like dielectric barrier discharge (DBD) coupled with photocatalysis for effectively degrading this compound, emphasizing the potential of these methods for mitigating its environmental impact. []

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